
1-Methyl-4-(trifluoromethoxy)benzene
Overview
Description
1-Methyl-4-(trifluoromethoxy)benzene, also known as 4-(Trifluoromethoxy)toluene, is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which also bears a methyl group (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the trifluoromethoxylation of 4-methylphenol (p-cresol) using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of trifluoromethyl ethers, which are synthesized through the desulfurization-fluorination process. This process utilizes reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-(Trifluoromethoxy)benzoic acid.
Reduction: this compound derivatives with reduced trifluoromethoxy groups.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Pharmaceuticals
1-Methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules.
- Case Study : A study highlighted its role as an intermediate in the synthesis of novel anti-cancer agents, where the introduction of trifluoromethoxy groups significantly improved biological activity compared to non-fluorinated analogs .
Agrochemicals
The compound is also employed in the development of herbicides and pesticides. The incorporation of trifluoromethoxy groups often results in compounds with improved herbicidal activity and selectivity.
- Data Table: Herbicidal Activity Comparison
Compound Name | Active Ingredient | Herbicidal Activity (g/ha) |
---|---|---|
Compound A | This compound | 200 |
Compound B | Non-fluorinated analog | 350 |
This table illustrates that while non-fluorinated analogs may show higher overall activity, the trifluoromethoxy compound exhibits enhanced selectivity against certain weed species .
Materials Science
In materials science, this compound is used as a precursor for developing liquid crystals and polymers with specific thermal and optical properties.
- Case Study : Research has shown that polymers derived from this compound exhibit improved thermal stability and optical clarity, making them suitable for use in electronic displays .
Synthesis Techniques
The synthesis of this compound typically involves several methods:
- Direct Fluorination : Utilizing fluorinating agents to introduce the trifluoromethoxy group onto the aromatic ring.
- Electrophilic Aromatic Substitution : Reacting methylated phenols with trifluoromethylating agents under controlled conditions.
Safety Considerations
As with many fluorinated compounds, safety precautions are essential when handling this compound:
Mechanism of Action
The mechanism by which 1-Methyl-4-(trifluoromethoxy)benzene exerts its effects is primarily related to the electronic and steric properties of the trifluoromethoxy group. This group can influence the reactivity and interaction of the compound with various molecular targets. For example, in biological systems, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of drug molecules, potentially leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenol: Similar structure but with a hydroxyl group (-OH) instead of a methyl group.
1-Fluoro-4-(trifluoromethyl)benzene: Similar structure but with a fluorine atom (-F) instead of a methyl group.
The uniqueness of this compound lies in the combination of the trifluoromethoxy and methyl groups, which impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Biological Activity
1-Methyl-4-(trifluoromethoxy)benzene, also known as trifluoromethoxy toluene , is a compound of interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8F3O
- Molecular Weight : 194.15 g/mol
- IUPAC Name : this compound
The trifluoromethoxy group (-OCF3) significantly influences the compound's physicochemical properties, enhancing its lipophilicity and stability, which are critical for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity for target proteins, making it a valuable tool in drug design.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of certain receptors, influencing signaling pathways.
Biological Activity
Research has demonstrated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through modulation of cytokine production.
- Antitumor Potential : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Antitumor | Cytotoxic effects on specific cancer cell lines |
Case Study: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
Table 2: Antimicrobial Efficacy Data
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Initial studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Predominantly metabolized in the liver with a significant first-pass effect.
- Elimination Half-life : Approximately 4 hours in animal models, indicating a need for multiple dosing for sustained effects.
Properties
IUPAC Name |
1-methyl-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXFXYQUXNXVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375271 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-27-4 | |
Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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